Nonafluoro-3,6-dioxaheptanoyl chloride
Overview
Description
Nonafluoro-3,6-dioxaheptanoyl chloride is a chemical compound with the molecular formula C5ClF9O3. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to form strong bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonafluoro-3,6-dioxaheptanoyl chloride can be synthesized through several methods. One common approach involves the reaction of nonafluoro-3,6-dioxaheptanoic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions and requires a catalyst to proceed efficiently. The reaction is as follows:
C5F9O3H+SOCl2→C5ClF9O3+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction conditions. The use of automated systems ensures consistent quality and yield of the final product. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Nonafluoro-3,6-dioxaheptanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form nonafluoro-3,6-dioxaheptanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are nonafluoro-3,6-dioxaheptanoic acid and hydrochloric acid.
Scientific Research Applications
Nonafluoro-3,6-dioxaheptanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce perfluorinated groups into molecules.
Biology: Its derivatives are studied for their potential use in drug delivery systems due to their stability and biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals, coatings, and surfactants due to its unique properties.
Mechanism of Action
The mechanism of action of nonafluoro-3,6-dioxaheptanoyl chloride involves its ability to form strong covalent bonds with other molecules. This property is primarily due to the presence of the highly electronegative fluorine atoms, which enhance the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Nonafluoro-3,6-dioxaheptanoyl chloride can be compared with other perfluorinated compounds, such as:
Perfluorooctanoyl chloride: Similar in structure but with a longer carbon chain, leading to different physical and chemical properties.
Perfluorobutyryl chloride: Shorter carbon chain, resulting in lower thermal stability and different reactivity.
Perfluoropropionyl chloride: Even shorter carbon chain, with distinct applications and reactivity profiles.
The uniqueness of this compound lies in its specific combination of fluorinated groups and ether linkages, which confer unique properties not found in other similar compounds.
Properties
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF9O3/c6-1(16)2(7,8)17-3(9,10)4(11,12)18-5(13,14)15 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZHJOQMNQCFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF9O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379711 | |
Record name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-81-5 | |
Record name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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